N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

carbonic anhydrase inhibition structure-activity relationship benzenesulfonamide

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide (CAS 41472-49-5), also referred to as N-(4-sulfamoylphenethyl)acetamide, N-acetyl-4-(2-aminoethyl)benzenesulfonamide, or 4-(2-acetylaminoethyl)benzenesulfonamide, is a small-molecule benzenesulfonamide derivative (molecular formula C₁₀H₁₄N₂O₃S, MW 242.30 g/mol). It belongs to the N-acetyl-2-arylethylamine chemical class and is classified pharmacologically as a dual inhibitor of human carbonic anhydrase isozymes I and II (hCA I and hCA II).

Molecular Formula C10H14N2O3S
Molecular Weight 242.30 g/mol
CAS No. 41472-49-5
Cat. No. B128588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide
CAS41472-49-5
SynonymsN-p-Sulfamoylphenethyl-acetamide;  4-(2-Acetylaminoethyl)benzenesulfonamide;  N-(p-Sulfamoylphenethyl)acetamide
Molecular FormulaC10H14N2O3S
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C10H14N2O3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)(H2,11,14,15)
InChIKeyIIMGUEXQORZTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide (CAS 41472-49-5): Chemical Identity, Pharmacological Class, and Procurement Baseline


N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide (CAS 41472-49-5), also referred to as N-(4-sulfamoylphenethyl)acetamide, N-acetyl-4-(2-aminoethyl)benzenesulfonamide, or 4-(2-acetylaminoethyl)benzenesulfonamide, is a small-molecule benzenesulfonamide derivative (molecular formula C₁₀H₁₄N₂O₃S, MW 242.30 g/mol) [1]. It belongs to the N-acetyl-2-arylethylamine chemical class and is classified pharmacologically as a dual inhibitor of human carbonic anhydrase isozymes I and II (hCA I and hCA II) [2]. The compound is recognized as an experimental agent in the DrugBank database (DB08155) and has been co-crystallized with both hCA I (PDB 2NMX, 1.55 Å resolution) and hCA II (PDB 2NNS, 1.03 Å resolution), providing high-resolution structural validation of its binding mode [3][4]. Beyond its CA inhibitory profile, the compound serves a critical industrial role as a key synthetic intermediate in the manufacture of sulfonylurea hypoglycemic drugs, including glyburide (glibenclamide) and glipizide, and as a characterized impurity reference standard for the COX-2 inhibitor celecoxib .

Why N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs in CA Inhibitor Research and Sulfonylurea Synthesis


Substitution of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide with structurally related benzenesulfonamides is precluded by two distinct and quantifiable differentiation axes. First, within carbonic anhydrase inhibitor pharmacology, the para-substituent identity—specifically the acetylated aminoethyl side chain versus a free amino, carboxylate, or unsubstituted phenyl group—dictates both binding affinity magnitude and isozyme selectivity between hCA I and hCA II, as systematically demonstrated by Srivastava et al. (2007) using kinetic, calorimetric, and crystallographic methods [1]. Second, in pharmaceutical manufacturing, this compound is the specific N-acetyl-protected intermediate on the synthetic pathway to glyburide and glipizide; alternative benzenesulfonamides lacking the precisely positioned acetamidoethyl side chain cannot serve as drop-in replacements without fundamentally altering the synthetic route and downstream impurity profiles [2]. These orthogonal differentiation criteria—target engagement pharmacology and synthetic pathway specificity—establish that the compound is not functionally interchangeable with in-class analogs.

Quantitative Differentiation Evidence for N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide (CAS 41472-49-5) Versus Closest Analogs


CA II Binding Affinity of the N-Acetylated Derivative (MH 1.25): Kd = 0.9 µM and Affinity Enhancement via Charge Neutralization Relative to p-Aminoethyl Benzenesulfonamide

The target compound, designated MH 1.25 (4-(acetyl-2-aminoethyl)benzenesulfonamide) in the Srivastava et al. (2007) JACS study, binds to human carbonic anhydrase II with a dissociation constant Kd = 0.9 µM (-logKd/Ki = 6.05), as recorded in the PDBbind database for the 2NNS co-crystal structure [1]. This study directly compared MH 1.25 against its non-acetylated parent compound pAEBS (p-aminoethyl benzenesulfonamide), which bears a positively charged free amino group at the para position. The paper reports that pAEBS exhibits approximately 6-fold and 20-fold decreases in binding affinity relative to unsubstituted benzenesulfonamide for CA II and CA I, respectively [2]. The key differentiation finding is that neutralization of the charged amino group by N-acetylation—as embodied in MH 1.25—markedly increases enzyme-inhibitor affinity for both isozymes, a conclusion supported by kinetic (Ki), displacement (Kd), and isothermal titration calorimetry (1/Ka) measurements [2]. Additionally, the CA II-MH 1.25 complex uniquely exhibits two-site binding behavior by ITC (Ka1 = 1.0 × 10⁷ M⁻¹, Ka2 = 2.1 × 10⁵ M⁻¹), a feature not observed with the charged pAEBS analog [2].

carbonic anhydrase inhibition structure-activity relationship benzenesulfonamide isozyme selectivity

High-Resolution Co-Crystal Structures with Both hCA I (1.55 Å) and hCA II (1.03 Å): Enabling Structure-Based Drug Design Across Isozymes

The target compound is one of a limited set of benzenesulfonamide inhibitors for which high-resolution X-ray co-crystal structures have been solved with both human carbonic anhydrase I (PDB 2NMX, resolution 1.55 Å) and human carbonic anhydrase II (PDB 2NNS, resolution 1.03 Å) [1][2]. The 2NNS structure at 1.03 Å resolution provides near-atomic-level detail of the inhibitor-Zn²⁺ coordination geometry, the hydrogen-bonding network of the sulfonamide group with Thr199 and Glu106, and the orientation of the N-acetylated para-substituent within the active site cleft [2]. This dual-isozyme structural coverage is not uniformly available for all benzenesulfonamide analogs; for example, the parent pAEBS compound yielded measurable ITC binding only for CA II, with no detectable heat of binding for CA I, complicating full thermodynamic characterization across isozymes [3]. The availability of both structures enables direct comparison of inhibitor binding poses between CA I and CA II, facilitating rational design of isozyme-selective inhibitors [3].

X-ray crystallography structure-based drug design carbonic anhydrase isozyme selectivity

Defined Role as the N-Acetyl-Protected Intermediate for Glyburide and Glipizide Synthesis: Synthetic Pathway Specificity Versus Generic Benzenesulfonamide Building Blocks

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide is explicitly documented as the critical N-acetyl-protected intermediate in the commercial synthesis of the second-generation sulfonylurea hypoglycemic agents glyburide (glibenclamide) and glipizide [1]. The compound's specific structural features—the benzenesulfonamide zinc-binding core, the para-aminoethyl linker, and the N-terminal acetyl protecting group—are each required for the downstream synthetic sequence: deprotection of the acetyl group followed by sulfonylurea formation with the appropriate cyclohexyl isocyanate (glyburide) or pyrazine carboxamide precursor (glipizide) . Generic benzenesulfonamide building blocks such as sulfanilamide, homosulfanilamide, or 4-carboxyethylbenzenesulfonamide lack the precise ethylenediamine spacing and N-acetyl protection required to enter this specific synthetic pathway without substantial route redesign . Furthermore, the compound is catalogued as a characterized impurity standard (Celecoxib Impurity 11 / Impurity M) for the COX-2 inhibitor celecoxib, with HPLC purity specifications ≥95% and availability of certificate of analysis (COA) with NMR, HPLC, and GC data .

sulfonylurea synthesis pharmaceutical intermediate glyburide glipizide type 2 diabetes

Physicochemical Identity and Vendor-Independent Quality Specifications for Procurement Decision-Making

The target compound is a white crystalline solid with a defined melting point range of 168–176 °C (GC purity ≥98%, as specified by AKSci) or 168–174 °C (Molbase specification) . Its computed partition coefficient (XLogP3 = 0.1) indicates balanced hydrophilicity, consistent with its aqueous solubility profile (sparingly soluble in water, freely soluble in ethanol and dichloromethane) [1]. Commercially available purity grades include 95% (HPLC, e.g., Bidepharm), 96% (Apollo Scientific), and 98% (GC, AKSci), with multiple suppliers offering certificates of analysis including NMR, HPLC, and GC data . These well-characterized physicochemical parameters contrast with less thoroughly documented in-class analogs, where melting point ranges or purity specifications may not be as rigorously established across independent vendors. The compound's density (1.274 g/cm³), boiling point (387.4 °C at 760 mmHg), and flash point (188.1 °C) are also available from authoritative databases .

melting point purity specification quality control procurement analytical standard

Evidence-Backed Application Scenarios for Procuring N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide (CAS 41472-49-5)


Structure-Based Design of Isozyme-Selective Carbonic Anhydrase Inhibitors Using Dual hCA I/hCA II Co-Crystal Structures

Computational and medicinal chemistry teams engaged in designing next-generation carbonic anhydrase inhibitors with defined hCA I versus hCA II selectivity profiles should procure this compound as an experimentally validated structural biology tool. The availability of high-resolution co-crystal structures with both hCA I (PDB 2NMX, 1.55 Å) and hCA II (PDB 2NNS, 1.03 Å) enables direct comparison of inhibitor binding poses, hydrogen-bonding networks, and active-site water organization between the two isozymes [1][2]. The compound's neutral N-acetylated para-substituent provides a benchmark for evaluating linker design in 'two-prong' CA inhibitors, as established by the Srivastava et al. (2007) demonstration that charge neutralization via amidation enhances binding affinity relative to charged analogs . Researchers should note that the PDBbind dissociation constant of Kd = 0.9 µM for hCA II provides a quantitative reference point for benchmarking novel inhibitor candidates in the same assay format .

Pharmaceutical Impurity Profiling and Reference Standard Qualification for Celecoxib ANDA Submissions

Quality control and regulatory affairs teams supporting Abbreviated New Drug Application (ANDA) filings for generic celecoxib require this compound as a characterized impurity reference standard. The compound is officially catalogued as Celecoxib Impurity M (also designated Impurity 11), with HPLC purity ≥95% and full certificate of analysis (NMR, HPLC, GC) available from multiple vendors [1][2]. Its documented melting point (168–176 °C) and chromatographic behavior provide unambiguous identity confirmation for impurity profiling methods. The compound's role as a process-related impurity in celecoxib synthesis—arising from the benzenesulfonamide intermediate pathway—makes it an essential reference material for demonstrating analytical method specificity and establishing impurity limits in regulatory submissions .

Synthetic Route Development and Scale-Up for Sulfonylurea Hypoglycemic Agents (Glyburide, Glipizide)

Process chemistry and chemical engineering teams developing or optimizing synthetic routes to second-generation sulfonylurea drugs should procure this compound as the pathway-specified N-acetyl-protected intermediate. The compound's structural identity—featuring the benzenesulfonamide core, the two-carbon ethyl linker, and the N-terminal acetyl protecting group—corresponds precisely to the intermediate required for the convergent synthesis of glyburide (via cyclohexyl isocyanate coupling after deprotection) and glipizide (via pyrazine carboxamide coupling) [1][2]. Unlike generic benzenesulfonamide building blocks such as sulfanilamide or 4-aminoethylbenzenesulfonamide, this compound eliminates the need for separate linker installation and protecting group manipulation steps, streamlining the synthetic sequence and reducing the number of potential process impurities . The availability of the compound at 98% GC purity (AKSci) or 95% HPLC purity (Bidepharm) from commercial suppliers further supports its direct use in pilot-scale process development without additional purification .

Biophysical Screening and Thermodynamic Profiling of CA-Inhibitor Interactions via Isothermal Titration Calorimetry

Biophysical chemistry groups performing thermodynamic characterization of carbonic anhydrase-inhibitor interactions should consider this compound for ITC-based screening panels. The Srivastava et al. (2007) study provides comprehensive thermodynamic data for the binding of this compound (MH 1.25) to hCA II, revealing a distinctive two-site binding profile with association constants of Ka1 = 1.0 × 10⁷ M⁻¹ and Ka2 = 2.1 × 10⁵ M⁻¹, a feature not observed for the charged pAEBS analog [1]. This two-site binding behavior—attributed to interaction with both the active site and a secondary site near the N-terminus—provides a unique reference signature for evaluating whether novel CA inhibitor candidates exhibit similar multi-site binding phenomena that could impact in vivo pharmacokinetics or off-target effects [1]. The availability of paired crystallographic and microcalorimetric data for the same inhibitor-enzyme system is relatively rare and valuable for validating computational binding free energy predictions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.